N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide
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Overview
Description
N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyl group, a hydrazino group, and a trimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1-naphthylamine and 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions, such as acylation, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,4-Trimethoxybenzylidene)aniline
- N-(2,3,4-Trimethoxybenzylidene)isonicotinohydrazide
Uniqueness
N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its naphthyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
769147-72-0 |
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Molecular Formula |
C22H21N3O5 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C22H21N3O5/c1-28-18-12-11-15(19(29-2)20(18)30-3)13-23-25-22(27)21(26)24-17-10-6-8-14-7-4-5-9-16(14)17/h4-13H,1-3H3,(H,24,26)(H,25,27)/b23-13+ |
InChI Key |
RVKBKWOICLBERX-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC |
Origin of Product |
United States |
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